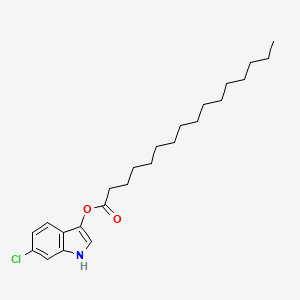

6-Chloro-1H-indol-3-yl palmitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Chloro-1H-indol-3-yl palmitate” is a compound with the molecular formula C24H36ClNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Applications De Recherche Scientifique

Bacterial Detection in Clinical Diagnostics

6-Chloro-3-indoxyl palmitate serves as a chromogenic substrate for carboxylesterase enzymes, which are often present in bacterial cells . In clinical diagnostics, this compound is utilized to visualize the presence of bacteria by producing a salmon-colored precipitate upon enzymatic cleavage. This application is particularly valuable in the rapid and specific detection of bacterial infections, aiding in timely treatment decisions.

Environmental Monitoring

Environmental science benefits from the use of 6-Chloro-3-indoxyl palmitate in the detection of bacterial contamination . It’s employed in water and soil testing to ensure safety and compliance with environmental standards. The chromogenic reaction allows for easy observation of bacterial activity, which is crucial for monitoring ecosystems and preventing the spread of harmful pathogens.

Food Safety and Quality Control

In the food industry, 6-Chloro-3-indoxyl palmitate can be used to assess microbial contamination . Its ability to produce a distinct color change upon reaction with bacterial enzymes makes it an effective tool for ensuring the safety and quality of food products. This application is essential for maintaining public health and adhering to food safety regulations.

Pharmaceutical Research

The compound’s role in pharmaceutical research is linked to its chromogenic properties , which facilitate the study of enzyme-substrate interactions . It’s used in the development of diagnostic reagents and the exploration of new therapeutic approaches, particularly in the context of drug metabolism and pharmacokinetics.

Biotechnological Applications

Biotechnology harnesses 6-Chloro-3-indoxyl palmitate for enzyme activity assays . It’s a key reagent in histochemistry and other cellular studies, where it helps in visualizing enzyme localization and activity within tissues. This application is fundamental in understanding biological processes and developing biotechnological solutions.

Industrial Applications

In industrial settings, 6-Chloro-3-indoxyl palmitate is used as a pure chemical reagent for various enzymatic processes . Its high purity and specificity make it suitable for large-scale applications, including the production of biochemicals and the manufacturing of specialty chemicals.

Orientations Futures

Propriétés

IUPAC Name |

(6-chloro-1H-indol-3-yl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)28-23-19-26-22-18-20(25)16-17-21(22)23/h16-19,26H,2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQVOAOTWFXDDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647372 |

Source

|

| Record name | 6-Chloro-1H-indol-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-indol-3-yl palmitate | |

CAS RN |

209347-96-6 |

Source

|

| Record name | 6-Chloro-1H-indol-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.